BenchChemオンラインストアへようこそ!

3,4-Diphenyl-5-ethylisoxazole

COX-1 inhibition human whole blood assay isozyme selectivity

3,4-Diphenyl-5-ethylisoxazole (CAS 74048-23-0) is a selective COX-1 inhibitor (IC50=50 nM, ~30-fold selectivity over COX-2). As the des-sulfonamide analog of valdecoxib, its reversed isozyme selectivity is ideal for human whole blood platelet aggregation and thromboxane A₂ biosynthesis studies requiring COX-2-sparing pharmacology. It serves as a paired reference standard alongside valdecoxib for calibrating COX-1/COX-2 HTS assays. With 1.8-fold greater COX-1 potency than the 5-methyl analog, it is the benchmark probe for 5-position SAR campaigns. Its TPSA of 26 Ų, zero H-bond donors, and logP ~4.5 provide superior passive permeability and predicted blood-brain barrier penetration over polar sulfonamide-bearing COX inhibitors.

Molecular Formula C17H15NO
Molecular Weight 249.31 g/mol
Cat. No. B8522076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diphenyl-5-ethylisoxazole
Molecular FormulaC17H15NO
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H15NO/c1-2-15-16(13-9-5-3-6-10-13)17(18-19-15)14-11-7-4-8-12-14/h3-12H,2H2,1H3
InChIKeyMXTWADCRLRQMDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diphenyl-5-ethylisoxazole for COX-1-Selective Inhibition Research: Procurement-Relevant Profile


3,4-Diphenyl-5-ethylisoxazole (CAS 74048-23-0, synonym P9) is a fully substituted diarylisoxazole small molecule (C₁₇H₁₅NO, MW 249.31) belonging to the 3,4-diarylisoxazole class of cyclooxygenase (COX) inhibitors [1]. Unlike the sulfonamide-bearing clinical COX-2 inhibitor valdecoxib from which it is conceptually derived, this compound lacks the benzenesulfonamide moiety, a structural difference that fundamentally alters its isozyme selectivity profile [2]. It is primarily utilized as a pharmacological tool compound and reference standard in COX-1/COX-2 selectivity research.

Why 3,4-Diphenyl-5-ethylisoxazole Cannot Be Interchanged with Generic Diarylisoxazoles or COX-2 Inhibitors


Within the 3,4-diarylisoxazole chemotype, minor alkyl substitution at the 5-position of the isoxazole ring produces quantifiable shifts in both COX-1 inhibitory potency and COX-1/COX-2 selectivity [1]. The presence or absence of a sulfonamide group on the 4-phenyl ring dictates the direction of isozyme selectivity: sulfonamide-bearing analogs (e.g., valdecoxib) are COX-2-selective, while des-sulfonamide analogs become COX-1-selective [2]. Consequently, substituting 3,4-diphenyl-5-ethylisoxazole with the 5-methyl analog, the 5-trifluoromethyl analog, or the parent valdecoxib scaffold will yield materially different pharmacological outcomes in any COX-isozyme-dependent assay system [3].

3,4-Diphenyl-5-ethylisoxazole: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


COX-1 Inhibitory Potency: 3,4-Diphenyl-5-ethylisoxazole vs. Valdecoxib in Human Whole Blood

In the human whole blood COX-1 assay, 3,4-diphenyl-5-ethylisoxazole inhibits platelet COX-1 activity with an IC50 of 50 nM [1][2]. By contrast, the clinical COX-2 inhibitor valdecoxib exhibits a COX-1 IC50 of 21.9 µM (21,900 nM) in the same assay system . This represents an approximately 438-fold greater COX-1 inhibitory potency for 3,4-diphenyl-5-ethylisoxazole relative to valdecoxib.

COX-1 inhibition human whole blood assay isozyme selectivity

COX-1/COX-2 Selectivity Inversion: 3,4-Diphenyl-5-ethylisoxazole vs. Valdecoxib

3,4-Diphenyl-5-ethylisoxazole exhibits a COX-2 IC50 of 1,490 nM [1], yielding a COX-1/COX-2 selectivity ratio of approximately 30:1 (COX-1-selective). Valdecoxib, by contrast, displays a COX-2 IC50 of 0.24 µM (240 nM) and a COX-1 IC50 of 21.9 µM, producing a COX-2/COX-1 selectivity ratio of approximately 91:1 (COX-2-selective) . The removal of the sulfonamide group from the valdecoxib scaffold thus inverts the isozyme selectivity direction, a finding explicitly confirmed in the primary literature where three des-sulfonamide compounds were identified as selective COX-1 inhibitors [2].

COX-1 selectivity COX-2 selectivity isozyme selectivity reversal

5-Ethyl vs. 5-Methyl Substitution: Impact on COX-1 Inhibitory Potency

In the human platelet COX-1 whole blood assay, 3,4-diphenyl-5-ethylisoxazole (P9) inhibits COX-1 with an IC50 of 50 nM, whereas the direct 5-methyl analog (3,4-diphenyl-5-methylisoxazole) exhibits an IC50 of 90 nM under identical assay conditions [1]. The 5-ethyl substitution thus confers a 1.8-fold improvement in COX-1 inhibitory potency relative to the 5-methyl congener.

structure-activity relationship alkyl substitution COX-1 potency

Physicochemical Drug-Likeness: 3,4-Diphenyl-5-ethylisoxazole vs. Valdecoxib

3,4-Diphenyl-5-ethylisoxazole exhibits a molecular weight of 249.31 Da, calculated logP (XlogP) of 4.5–4.6, zero hydrogen bond donors, two hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area (TPSA) of 26 Ų, with zero violations of Lipinski's Rule of Five [1]. In comparison, valdecoxib has a higher molecular weight (314.36 Da), a sulfonamide group contributing additional H-bond donors and acceptors, and a larger TPSA (~86–95 Ų) [2]. The lower TPSA and absence of H-bond donors in 3,4-diphenyl-5-ethylisoxazole predict superior membrane permeability and blood-brain barrier penetration relative to valdecoxib, differences that are relevant for cell-based assays and in vivo CNS-targeting studies.

Lipinski Rule of Five drug-likeness physicochemical properties

COX-1 Selectivity Profile Relative to Other Diarylisoxazole COX-1 Inhibitors

Within the broader family of diarylisoxazole COX-1 inhibitors, 3,4-diphenyl-5-ethylisoxazole (COX-1 IC50 = 50 nM; COX-1/COX-2 selectivity ratio ≈ 30) achieves a level of COX-1 potency and selectivity comparable to or exceeding that of benchmark compounds in the class. For context, P6 (3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole), a widely cited selective COX-1 inhibitor lead, exhibits a COX-1 IC50 in the submicromolar range (reported ~0.3–1.1 µM depending on assay format) [1], which is 6- to 22-fold weaker than 3,4-diphenyl-5-ethylisoxazole. However, this comparison is cross-assay; P6 data are predominantly from purified enzyme or OVCAR-3 cell-based assays rather than human whole blood [2].

COX-1 selectivity index diarylisoxazole SAR platelet COX-1

Optimal Research and Industrial Application Scenarios for 3,4-Diphenyl-5-ethylisoxazole Based on Quantitative Differentiation Evidence


COX-1-Selective Pharmacological Tool in Inflammation and Platelet Biology Research

For in vitro and ex vivo studies requiring selective pharmacological blockade of COX-1 without concomitant COX-2 inhibition, 3,4-diphenyl-5-ethylisoxazole (COX-1 IC50 = 50 nM; COX-1/COX-2 selectivity ratio ≈ 30) is a well-characterized tool compound [1]. Its ~438-fold greater COX-1 potency compared to valdecoxib makes it suitable for human whole blood platelet aggregation assays, thromboxane A₂ biosynthesis studies, and COX-1-dependent cancer cell line experiments where COX-2-sparing pharmacology is critical [2].

Reference Standard for COX-1/COX-2 Selectivity Assay Calibration and Screening Campaigns

Owing to its inverted selectivity profile relative to valdecoxib, 3,4-diphenyl-5-ethylisoxazole serves as a paired reference compound alongside valdecoxib for calibrating COX-1/COX-2 selectivity assays [1]. In high-throughput screening campaigns for novel COX inhibitors, inclusion of both compounds as control wells enables unambiguous assignment of COX-1-selective, COX-2-selective, and dual-inhibitor activity categories [2].

Structure-Activity Relationship (SAR) Studies on 5-Alkyl Substitution Effects in Diarylisoxazole COX-1 Inhibitors

The 1.8-fold COX-1 potency advantage of the 5-ethyl analog (IC50 = 50 nM) over the 5-methyl analog (IC50 = 90 nM) positions 3,4-diphenyl-5-ethylisoxazole as a key probe for SAR studies exploring steric and lipophilic tolerance at the 5-position of the diarylisoxazole scaffold [1]. Medicinal chemistry programs optimizing COX-1-selective inhibitors can use the 5-ethyl analog to benchmark potency improvements from further substitution or scaffold modifications [2].

Cell-Permeability-Dependent and CNS-Targeted COX-1 Inhibition Studies

With a TPSA of 26 Ų, zero hydrogen bond donors, and a logP of 4.5–4.6, 3,4-diphenyl-5-ethylisoxazole is predicted to exhibit superior passive membrane permeability and blood-brain barrier penetration relative to polar sulfonamide-containing COX inhibitors [1]. This physicochemical profile supports its use in intracellular COX-1 target engagement assays and, where appropriate, in vivo CNS-penetration studies where valdecoxib's higher TPSA (~86–95 Ų) and H-bond donor count would be limiting [2].

Quote Request

Request a Quote for 3,4-Diphenyl-5-ethylisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.